molecular formula C19H15Cl2N3O3 B5448034 (E)-2-(3,4-dichlorophenyl)-3-(4-morpholin-4-yl-3-nitrophenyl)prop-2-enenitrile

(E)-2-(3,4-dichlorophenyl)-3-(4-morpholin-4-yl-3-nitrophenyl)prop-2-enenitrile

Cat. No.: B5448034
M. Wt: 404.2 g/mol
InChI Key: KYRFQAYIUYITQD-DHDCSXOGSA-N
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Description

(E)-2-(3,4-dichlorophenyl)-3-(4-morpholin-4-yl-3-nitrophenyl)prop-2-enenitrile is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3,4-dichlorophenyl)-3-(4-morpholin-4-yl-3-nitrophenyl)prop-2-enenitrile typically involves multi-step organic reactions. The starting materials often include 3,4-dichlorobenzaldehyde and 4-morpholin-4-yl-3-nitrobenzaldehyde. The key steps in the synthesis may include:

    Aldol Condensation: This step involves the reaction of the aldehyde groups with a suitable base to form the enone structure.

    Nitrile Formation:

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure to favor the desired reactions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(3,4-dichlorophenyl)-3-(4-morpholin-4-yl-3-nitrophenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (E)-2-(3,4-dichlorophenyl)-3-(4-morpholin-4-yl-3-nitrophenyl)prop-2-enenitrile involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound may interfere with signal transduction pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(3,4-dichlorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enenitrile: Lacks the nitro group, which may affect its reactivity and applications.

    (E)-2-(3,4-dichlorophenyl)-3-(4-piperidin-4-yl-3-nitrophenyl)prop-2-enenitrile: Contains a piperidine ring instead of a morpholine ring, which may influence its biological activity.

Uniqueness

(E)-2-(3,4-dichlorophenyl)-3-(4-morpholin-4-yl-3-nitrophenyl)prop-2-enenitrile is unique due to the presence of both the morpholine and nitro groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(E)-2-(3,4-dichlorophenyl)-3-(4-morpholin-4-yl-3-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O3/c20-16-3-2-14(11-17(16)21)15(12-22)9-13-1-4-18(19(10-13)24(25)26)23-5-7-27-8-6-23/h1-4,9-11H,5-8H2/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRFQAYIUYITQD-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C=C(C#N)C3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=C(C=C(C=C2)/C=C(/C#N)\C3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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